molecular formula C12H15N3O B1317421 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine CAS No. 955584-85-7

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B1317421
CAS No.: 955584-85-7
M. Wt: 217.27 g/mol
InChI Key: WODOANAQOYZKNM-UHFFFAOYSA-N
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Description

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethyl group at the 5-position, a methoxyphenyl group at the 4-position, and an amine group at the 3-position of the pyrazole ring.

Scientific Research Applications

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine has several scientific research applications:

    Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activities.

    Biological Studies: Investigated for its effects on various biological pathways and targets.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The related compound “5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials would be ethyl acetoacetate and 4-methoxybenzaldehyde.

    Cyclization: The intermediate formed from the reaction of hydrazine and the diketone undergoes cyclization to form the pyrazole ring.

    Amination: The final step involves introducing the amine group at the 3-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.

    Continuous Flow Processing: Allows for the continuous production of the compound with better control over reaction parameters and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2H-pyrazol-3-ylamine: Lacks the ethyl group at the 5-position.

    5-Ethyl-2H-pyrazol-3-ylamine: Lacks the methoxyphenyl group at the 4-position.

    4-(4-Methoxyphenyl)-5-methyl-2H-pyrazol-3-ylamine: Has a methyl group instead of an ethyl group at the 5-position.

Uniqueness

5-Ethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the ethyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and other fields.

Properties

IUPAC Name

5-ethyl-4-(4-methoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-10-11(12(13)15-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODOANAQOYZKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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